3-[4-(2-Methylpropyl)phenoxy]propan-1-amine
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Overview
Description
3-(4-Isobutylphenoxy)propan-1-amine is an organic compound that belongs to the class of amines It features a phenoxy group substituted with an isobutyl group at the para position and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenoxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-isobutylphenol with 3-chloropropan-1-amine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenoxy derivatives.
Scientific Research Applications
3-(4-Isobutylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar phenoxypropanamine structure.
Propranolol: A beta-blocker with a phenoxypropanolamine structure.
Metoprolol: Another beta-blocker with a similar structure.
Uniqueness
3-(4-Isobutylphenoxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(2)10-12-4-6-13(7-5-12)15-9-3-8-14/h4-7,11H,3,8-10,14H2,1-2H3 |
InChI Key |
MWKQXZSDPPUGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OCCCN |
Origin of Product |
United States |
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